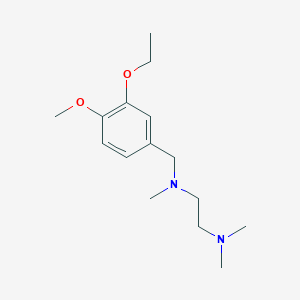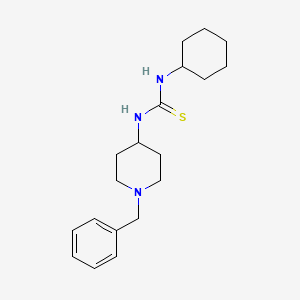![molecular formula C11H8N2OS B5855224 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structural features and diverse biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one in lab experiments is its diverse biological activities. This compound has been found to exhibit a wide range of pharmacological effects, making it a useful tool for studying various biological pathways. Additionally, this compound is relatively easy to synthesize and is readily available.
One of the limitations of using this compound in lab experiments is its potential toxicity. While 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been found to be relatively safe in animal studies, its toxicity in humans is not fully understood. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several potential future directions for research involving 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of this compound as a lead compound for the development of new antibiotics, anticancer agents, and anti-inflammatory drugs.
Another area of interest is the study of the mechanism of action of this compound. Researchers are working to better understand how this compound interacts with enzymes and proteins involved in various biological pathways. This knowledge could lead to the development of more effective drugs with fewer side effects.
Conclusion
In conclusion, 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a promising compound with diverse biological activities. Its unique structural features and potential applications in the field of medicinal chemistry make it an important area of research. While there are limitations to using this compound in lab experiments, its potential benefits make it a valuable tool for studying various biological pathways. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Synthesis Methods
The synthesis of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with phosphorous oxychloride. The resulting product is then treated with methyl iodide to yield the final compound.
Scientific Research Applications
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic activities. Additionally, this compound has been found to possess significant antioxidant and free radical scavenging properties.
properties
IUPAC Name |
1-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-15-11-12-10(14)8-4-2-3-5-9(8)13(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINNVANMOSFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C3=CC=CC=C3N12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)



![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)